Cas no 2034362-28-0 (2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide)

2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide
- AKOS032463590
- F6564-5518
- 2034362-28-0
- 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide
- 2-(4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl)-N-(2,4-difluorophenyl)acetamide
-
- Inchi: 1S/C19H21F2N5O/c20-14-3-4-17(15(21)11-14)22-19(27)12-25-7-9-26(10-8-25)18-6-5-16(23-24-18)13-1-2-13/h3-6,11,13H,1-2,7-10,12H2,(H,22,27)
- InChI Key: MNHGETQYBLHTEH-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1NC(CN1CCN(C2=CC=C(C3CC3)N=N2)CC1)=O)F
Computed Properties
- Exact Mass: 373.17141663g/mol
- Monoisotopic Mass: 373.17141663g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 512
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 61.4Ų
2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6564-5518-2μmol |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
2034362-28-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6564-5518-75mg |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
2034362-28-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6564-5518-1mg |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
2034362-28-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6564-5518-30mg |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
2034362-28-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6564-5518-5mg |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
2034362-28-0 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6564-5518-25mg |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
2034362-28-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6564-5518-40mg |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
2034362-28-0 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6564-5518-10μmol |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
2034362-28-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6564-5518-15mg |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
2034362-28-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6564-5518-50mg |
2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-(2,4-difluorophenyl)acetamide |
2034362-28-0 | 50mg |
$160.0 | 2023-09-08 |
2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide Related Literature
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
Additional information on 2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide
Introduction to 2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide (CAS No. 2034362-28-0)
2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide, identified by its CAS number 2034362-28-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest for potential therapeutic applications.
The structural framework of this molecule incorporates several key pharmacophoric elements that contribute to its unique chemical and biological properties. The presence of a piperazine moiety at the 1-position and a 6-cyclopropylpyridazine substituent at the 3-position of the pyridazine ring enhances its binding affinity to various biological targets. Additionally, the N-(2,4-difluorophenyl)acetamide moiety introduces fluorine atoms, which are well-known for their ability to modulate metabolic stability and binding interactions in drug candidates.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the interactions of this compound with biological receptors. Studies suggest that the fluorinated phenyl ring plays a crucial role in optimizing the compound's pharmacokinetic profile, including its solubility, bioavailability, and metabolic half-life. These attributes make it an attractive candidate for further development in drug discovery programs.
The synthesis of 2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of fluorine atoms into the aromatic ring is particularly challenging due to their reactivity and the need for specialized synthetic methodologies. However, recent innovations in fluorination techniques have made it more feasible to incorporate these functional groups efficiently.
In the realm of medicinal chemistry, this compound has been explored for its potential as an inhibitor of various enzymes and receptors implicated in human diseases. Preliminary in vitro studies have demonstrated its ability to interact with targets such as kinases and transcription factors, which are often dysregulated in pathological conditions. The cyclopropyl group within the pyridazine ring is believed to enhance binding affinity by improving van der Waals interactions with the target protein.
The pharmaceutical industry has shown considerable interest in developing novel compounds with structural motifs similar to 2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide due to their demonstrated efficacy in preclinical models. Researchers are leveraging high-throughput screening (HTS) and structure-based drug design (SBDD) approaches to identify derivatives with improved pharmacological profiles. The integration of machine learning algorithms has further accelerated this process by predicting optimal modifications based on large datasets of known bioactive compounds.
One notable area of investigation involves the use of this compound as a scaffold for developing treatments against neurological disorders. The piperazine ring is known to interact with serotonin receptors, which are involved in mood regulation and cognitive function. By modulating these receptors, derivatives of this compound may offer therapeutic benefits in conditions such as depression and anxiety disorders. Additionally, the difluorophenyl group has been shown to enhance blood-brain barrier penetration, making it an ideal candidate for central nervous system (CNS) drug development.
Another emerging application is in oncology research. The ability of 2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide to inhibit specific kinases has prompted investigations into its potential as an anti-cancer agent. Kinase inhibitors have revolutionized cancer therapy over the past decade, and this compound represents a promising addition to the arsenal of anti-tumor drugs. Preclinical studies are currently underway to evaluate its efficacy and safety profiles in animal models before moving into human clinical trials.
The environmental impact of fluorinated compounds is also a critical consideration during drug development. While fluorine atoms enhance pharmacological properties, they can also pose challenges during degradation and disposal. Researchers are exploring green chemistry approaches to minimize environmental footprint by optimizing synthetic routes that reduce waste generation and hazardous byproducts. These efforts align with global initiatives aimed at sustainable pharmaceutical manufacturing.
In conclusion, 2-4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl-N-(2,4-difluorophenyl)acetamide (CAS No. 2034362-28-0) represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of pharmacophoric elements makes it a versatile scaffold for drug discovery across multiple therapeutic areas. As research continues to uncover new biological functions and synthetic methodologies, this compound is poised to play an increasingly important role in future medical advancements.
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